Lipophilicity Advantage: XLogP3 -0.1 vs. -0.4 for the Demethyl Analog
The N3-methyl group increases lipophilicity, shifting the computed XLogP3 from -0.4 (demethyl analog, (3H-imidazo[4,5-b]pyridin-2-yl)methanol) to -0.1 for the target compound [1][2]. This 0.3 log unit increase aligns the target compound more closely with ideal CNS drug space (XLogP3 typically 0–3) and may improve passive membrane permeability [1].
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | -0.1 |
| Comparator Or Baseline | (3H-imidazo[4,5-b]pyridin-2-yl)methanol: -0.4 |
| Quantified Difference | Δ = 0.3 log unit more lipophilic |
| Conditions | Computed by XLogP3 3.0, PubChem 2021/2025 releases |
Why This Matters
A 0.3 log unit increase in XLogP3 can translate into higher passive permeability, which is critical when designing cell-active probes or optimizing oral bioavailability.
- [1] PubChem Compound Summary for CID 10702152, (3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)methanol. National Library of Medicine, 2026. View Source
- [2] PubChem Compound Summary for CID 1282496, (3H-imidazo[4,5-b]pyridin-2-yl)methanol. National Library of Medicine, 2026. View Source
